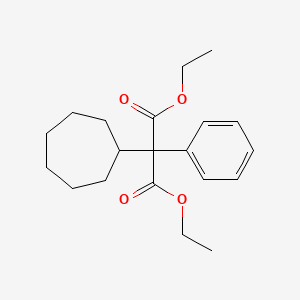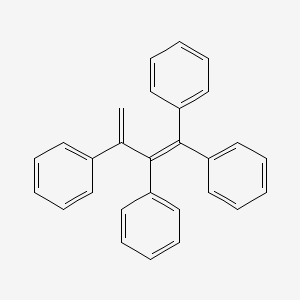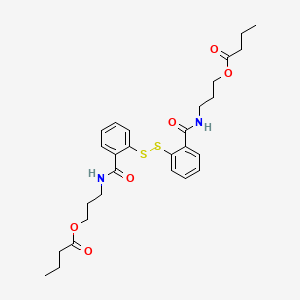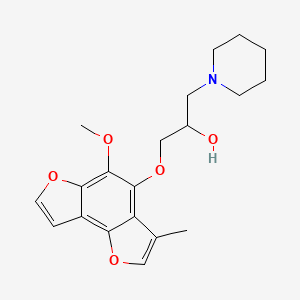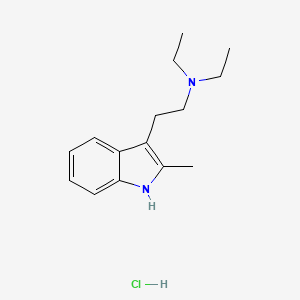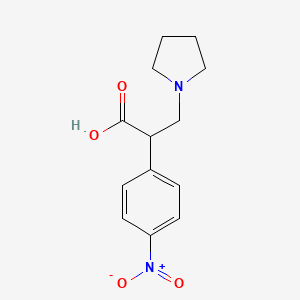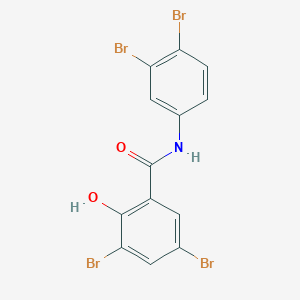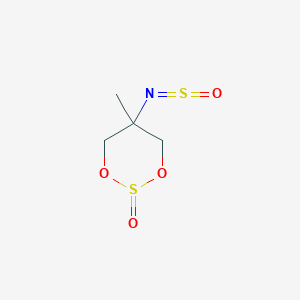
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 64931 typically involves the sulfonation of catechol (1,2-benzenediol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Catechol+2CH3SO2Cl→NSC 64931+2HCl
Industrial Production Methods: Industrial production of NSC 64931 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control systems.
化学反应分析
Types of Reactions: NSC 64931 undergoes various chemical reactions, including:
Oxidation: NSC 64931 can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate groups to hydroxyl groups.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Catechol derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
NSC 64931 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: NSC 64931 is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of NSC 64931 involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Comparison: NSC 64931 is unique due to its specific structure and the presence of methanesulfonate groups, which confer distinct chemical properties. Compared to similar compounds, NSC 64931 has shown different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
属性
CAS 编号 |
1508-66-3 |
|---|---|
分子式 |
C4H7NO4S2 |
分子量 |
197.2 g/mol |
IUPAC 名称 |
5-methyl-5-(sulfinylamino)-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C4H7NO4S2/c1-4(5-10-6)2-8-11(7)9-3-4/h2-3H2,1H3 |
InChI 键 |
QVBLVVUFBYPKOA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COS(=O)OC1)N=S=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




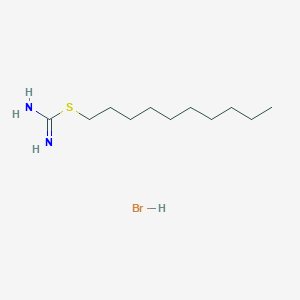


![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)

